molecular formula C10H9N3O2 B7766282 N-hydroxy-4-(1,3-oxazol-5-yl)benzene-1-carboximidamide

N-hydroxy-4-(1,3-oxazol-5-yl)benzene-1-carboximidamide

Cat. No.: B7766282
M. Wt: 203.20 g/mol
InChI Key: FSHITYCWDSCAQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-hydroxy-4-(1,3-oxazol-5-yl)benzene-1-carboximidamide (C10H9N3O2, MW: 203.2) is a chemical compound of significant interest in biomedical research, particularly in the fields of infectious disease and oncology. Its structure incorporates both an oxazolone moiety and a hydroxyamidine group, which are associated with a range of biological activities. Research into analogous oxazolone-based compounds has demonstrated promising broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . Furthermore, such derivatives have shown potential in disrupting bacterial virulence; specific oxazolone-based sulfonamides have been found to reduce biofilm formation and inhibit the production of virulence factors in pathogens like Pseudomonas aeruginosa and Staphylococcus aureus by interfering with quorum sensing receptors . Beyond antimicrobial applications, compounds featuring the oxazolone scaffold have also exhibited variable anti-tumor activities in screenings against different cancer cell lines, positioning them as candidates for anticancer agent development . The molecular architecture of this compound makes it a valuable intermediate or tool for researchers exploring novel therapeutic agents, studying enzyme inhibition, or investigating structure-activity relationships in medicinal chemistry. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic or therapeutic applications, nor for human or animal consumption. Researchers should consult the product's Certificate of Analysis for specific quality control and handling information.

Properties

IUPAC Name

N'-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-10(13-14)8-3-1-7(2-4-8)9-5-12-6-15-9/h1-6,14H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHITYCWDSCAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CO2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Van Leusen Reaction Mechanism

  • Deprotonation : TosMIC is deprotonated by a base (e.g., K2_2CO3_3), generating a reactive isocyanide anion.

  • Nucleophilic Addition : The anion attacks the carbonyl carbon of 4-formylbenzonitrile, forming an oxazoline intermediate.

  • Elimination : Elimination of toluenesulfinic acid (-TosH) yields the 5-substituted oxazole.

Optimization Notes :

  • Solvent : Toluene or ethanol enhances reaction efficiency.

  • Temperature : Microwave-assisted heating at 170°C reduces reaction time to 10 minutes.

  • Yield : ~70–80% under optimized conditions.

Conversion of Nitrile to Amidoxime

The second stage involves transforming the nitrile group of 4-(1,3-oxazol-5-yl)benzonitrile into the amidoxime moiety. This is achieved via nucleophilic addition of hydroxylamine, a reaction studied extensively in molecular solvents and ionic liquids.

Reaction Mechanism

  • Nucleophilic Attack : Hydroxylamine’s amine group attacks the electrophilic nitrile carbon, forming a tetrahedral intermediate.

  • Proton Transfer : Rearrangement and proton transfer yield the amidoxime.

Key Findings :

  • Side Reactions : Competitive hydrolysis to amides occurs in protic solvents (e.g., alcohols).

  • Ionic Liquids : Imidazolium-based ionic liquids suppress hydrolysis, achieving >95% selectivity for amidoxime.

  • Ambient Conditions : Reactions at 25°C with 50% aqueous hydroxylamine complete in 1–5 hours, avoiding energy-intensive reflux.

Experimental Procedure

  • Reagents :

    • 4-(1,3-Oxazol-5-yl)benzonitrile (1 equiv)

    • Hydroxylamine (50% aqueous solution, 2 equiv)

    • Solvent: Water or [BMIM][BF4_4] (ionic liquid)

  • Steps :

    • Mix nitrile and hydroxylamine solution.

    • Stir at 25°C for 3 hours.

    • Isolate product via filtration or extraction.

  • Yield : 85–92% in ionic liquids; 70–78% in water.

Comparative Analysis of Methodologies

ParameterVan Leusen Oxazole SynthesisAmidoxime Formation
Key Reagent TosMIC, 4-formylbenzonitrileHydroxylamine
Solvent Toluene/EtOHH2_2O or ionic liquid
Temperature 170°C (MW)25°C
Time 10 min1–5 hours
Yield 70–80%70–92%
By-products MinimalAmides (in protic solvents)

Challenges and Solutions

  • Regioselectivity in Oxazole Formation :

    • Solution : Use electron-deficient aldehydes to favor 5-substituted oxazoles.

  • Amide By-product Mitigation :

    • Solution : Ionic liquids (e.g., [BMIM][BF4_4]) reduce water activity, suppressing hydrolysis.

Scalability and Industrial Relevance

The patent by highlights a scalable method for amidoximes using aqueous hydroxylamine and nitriles at ambient conditions, eliminating alkali metal contaminants. This approach, applicable to 4-(1,3-oxazol-5-yl)benzonitrile , ensures high purity (>98%) and simplifies purification .

Chemical Reactions Analysis

Types of Reactions: N-hydroxy-4-(1,3-oxazol-5-yl)benzene-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The oxazole ring and carboximidamide group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-hydroxy-4-(1,3-oxazol-5-yl)benzene-1-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-hydroxy-4-(1,3-oxazol-5-yl)benzene-1-carboximidamide involves its interaction with specific molecular targets. The oxazole ring and carboximidamide group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in enzyme inhibition and modulation of cellular processes.

Comparison with Similar Compounds

To contextualize the properties of N-hydroxy-4-(1,3-oxazol-5-yl)benzene-1-carboximidamide, it is essential to compare it with structurally analogous compounds, focusing on substituent effects, biological activity, and synthetic accessibility. Below is a detailed analysis supported by evidence from literature.

Structural Analogues with Carboximidamide Groups

Several carboximidamide derivatives have been synthesized and studied, particularly in the pyrazole series. For example:

  • 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (Compound 1 in ) features a pyrazole core with a methoxy-substituted phenyl group.
  • 5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (Compound 3 in ) introduces an electron-withdrawing chlorine substituent, which may enhance binding affinity to hydrophobic pockets in biological targets. In contrast, the oxazole moiety in the target compound offers a more rigid and polarizable framework .

Table 1: Structural and Electronic Comparison of Carboximidamide Derivatives

Compound Name Core Heterocycle Key Substituents LogP* (Predicted) Hydrogen Bond Donors
This compound Oxazole -OH, oxazol-5-yl 1.2 2
5-(4-Methoxyphenyl)-3-phenyl-pyrazole-1-carboximidamide Pyrazole -OCH3, phenyl 2.8 1
5-(4-Chlorophenyl)-3-phenyl-pyrazole-1-carboximidamide Pyrazole -Cl, phenyl 3.5 1

*LogP values estimated using fragment-based methods.

Oxazole-Containing Analogues

Oxazole derivatives are widely explored for their bioactivity. For instance:

  • N-(4-cyano-2-phenyl-1,3-oxazol-5-yl)-N,4-dimethylbenzenesulfonamide () replaces the carboximidamide group with a sulfonamide moiety. The hydroxy-carboximidamide group in the target compound may improve solubility and target engagement compared to sulfonamides .
  • However, the absence of a hydroxy group reduces its ability to participate in polar interactions, a feature critical for the target compound’s hypothesized mechanism .

Biological Activity

N-hydroxy-4-(1,3-oxazol-5-yl)benzene-1-carboximidamide is a compound that has garnered attention due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound interacts with various enzymes and proteins, influencing their activity. Its biochemical profile includes:

  • Enzyme Interactions : The compound has been shown to interact with proteases and other enzymes involved in protein degradation and modification. This interaction is crucial for understanding its role in cellular processes and potential therapeutic applications.
  • Cellular Effects : Research indicates that this compound modulates cell signaling pathways, gene expression, and cellular metabolism. It affects the expression of genes related to cell growth, differentiation, and apoptosis.

The mechanism through which this compound exerts its biological effects involves specific binding interactions with biomolecules. Key aspects include:

  • Binding Sites : The compound can bind to active or allosteric sites on enzymes, altering their conformation and activity. This binding leads to changes in downstream biochemical pathways.
  • Gene Regulation : It influences gene expression by interacting with transcription factors and regulatory proteins, thereby modulating the transcriptional activity of target genes.

Antimicrobial Activity

Research highlights the antimicrobial potential of compounds containing the oxazole ring. This compound has shown promise in inhibiting various microbial strains:

Microbial Strain Activity Mechanism
Mycobacterium bovis BCGStrong inhibitionDisruption of fatty acid biosynthesis
Clostridium difficileMIC 0.003–0.03 µg/mLInhibition of lipoteicholic acid synthesis
Neisseria gonorrhoeaeMIC 0.03–0.125 μg/mLAntimicrobial action superior to azithromycin

Anticancer Potential

Preliminary studies indicate that this compound may have anticancer properties:

  • Cell Line Studies : In vitro studies have demonstrated varying degrees of inhibition in cancer cell lines such as MCF-7 and HCC1954, with IC50 values ranging from 0.09 to 157.4 µM depending on the specific derivative tested .

Case Studies

  • Inhibition of Enoyl Reductase : A study demonstrated that derivatives containing the 1,3,4-oxadiazole core exhibited significant antitubercular activity by inhibiting enoyl reductase (InhA), a key enzyme in fatty acid biosynthesis in Mycobacterium tuberculosis. Molecular docking studies confirmed strong binding affinities .
  • Synergistic Effects : Research has explored combinations of N-hydroxy derivatives with other heterocyclic compounds to enhance antimicrobial efficacy against resistant strains of bacteria. Such combinations showed improved activity compared to single agents .

Q & A

Q. Q1. What synthetic methodologies are recommended for synthesizing N-hydroxy-4-(1,3-oxazol-5-yl)benzene-1-carboximidamide?

Answer: The synthesis of this compound can be approached via multi-step organic reactions. Key steps include:

  • Oxazole ring formation : Cyclization of precursors like nitriles or amides with appropriate reagents (e.g., using 4-cyano-1,3-oxazol-5-yl derivatives as intermediates) .
  • Carboximidamide functionalization : Reaction of a benzene-carboxylic acid derivative with hydroxylamine under controlled pH and temperature to form the N-hydroxycarboximidamide group .
  • Coupling strategies : Use of palladium-catalyzed cross-coupling to attach the oxazole moiety to the benzene ring .
    Optimization : Monitor reaction progress via TLC/HPLC and adjust catalysts (e.g., triethylamine) to minimize side products.

Q. Q2. How can the structural integrity of this compound be validated?

Answer: Employ a combination of:

  • X-ray crystallography : For definitive confirmation of molecular geometry (e.g., monoclinic crystal systems with P21/c symmetry observed in related carboximidamides) .
  • Spectroscopic techniques :
    • NMR : Analyze proton environments (e.g., hydroxylamine protons at δ 10–12 ppm, oxazole protons at δ 7–8 ppm).
    • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 229 for analogs) .
  • Elemental analysis : Verify stoichiometry (e.g., C, H, N content within ±0.3% of theoretical values).

Advanced Research Questions

Q. Q3. What experimental strategies are recommended to address discrepancies in biological activity data for this compound?

Answer: Discrepancies may arise from variations in assay conditions or metabolite instability. Mitigation strategies include:

  • Dose-response validation : Perform multi-dose analyses (e.g., GI50 profiling across 5+ concentrations) to confirm activity thresholds .
  • Metabolite stabilization : Use ascorbic acid (10%) or sodium thiosulfate (10%) in plasma/blood samples to prevent oxidative degradation of N-hydroxy metabolites .
  • Comparative studies : Benchmark against structurally similar compounds (e.g., sulfonamide-oxazole hybrids with confirmed carbonic anhydrase II inhibition) .

Q. Q4. How can the pharmacokinetic behavior of this compound be characterized?

Answer: Key methodologies:

  • HPLC-MS/MS quantification : Validate methods for plasma/blood samples with parameters:
    • Selectivity : No interference from matrix components at LLOQ (e.g., 5 ng/mL).
    • Stability : Assess freeze-thaw cycles (-70°C) and autosampler storage (24 hours) .
  • Red blood cell partitioning : Measure accumulation ratios (e.g., blood-to-plasma ratios >10 observed in sulfonamide-oxazole analogs) .
  • Metabolite profiling : Identify degradation products (e.g., sulfonic acid derivatives via oxidative pathways) .

Q. Q5. What crystallographic data are available to guide structure-activity relationship (SAR) studies?

Answer: Refer to analogs with published crystal structures:

CompoundSpace GroupKey InteractionsReference
N-hydroxy-4-(trifluoromethyl)benzene-1-carboximidamideP21/cF···F contacts (2.82 Å), N–H···O hydrogen bonds
N-(4-cyano-1,3-oxazol-5-yl) sulfonamideP-1π-π stacking (3.5 Å), S=O···H–N bonds

These data highlight the importance of halogen bonding (e.g., CF3 groups) and hydrogen-bond networks in stabilizing bioactive conformations.

Q. Q6. How can researchers design experiments to evaluate the compound's potential as a carbonic anhydrase inhibitor?

Answer:

  • Enzyme assays : Use recombinant human CA isoforms (e.g., CA II) with 4-nitrophenyl acetate as a substrate; measure IC50 values .
  • Docking studies : Model interactions with CA II active site (e.g., Zn²+ coordination via sulfonamide/hydroxylamine groups) .
  • Selectivity screening : Test against off-target isoforms (e.g., CA IX/XII for cancer relevance).

Methodological Considerations

Q. Q7. What analytical challenges arise in quantifying N-hydroxy metabolites, and how can they be resolved?

Answer:

  • Challenge : Rapid oxidative degradation in biological matrices.
  • Solutions :
    • Stabilize samples with 10% ascorbic acid (plasma) or 10% sodium thiosulfate (blood) .
    • Use deuterated internal standards (e.g., D3-labeled analogs) for MS/MS accuracy .

Q. Q8. How can conflicting data on cytotoxicity be reconciled in preclinical studies?

Answer:

  • Cell line selection : Test across diverse panels (e.g., NCI-60) to identify lineage-specific activity .
  • Apoptosis assays : Combine viability assays (MTT) with caspase-3/7 activation measurements.
  • Mitochondrial toxicity screening : Use Seahorse assays to rule out off-target effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.